molecular formula C9H14N2O2 B061990 Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) CAS No. 178419-46-0

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)

Katalognummer B061990
CAS-Nummer: 178419-46-0
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: TYAGAVRSOFABFO-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI), commonly known as spirooxazolidinone, is a heterocyclic organic compound that has attracted considerable attention in the scientific community due to its potential applications in drug discovery and development.

Wirkmechanismus

The mechanism of action of spirooxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Spirooxazolidinone has been shown to bind to the bacterial ribosome in a manner similar to that of other antibiotics, such as linezolid. However, spirooxazolidinone has a unique binding mode that allows it to interact with both the peptidyl transferase center and the nascent peptide exit tunnel of the ribosome.

Biochemische Und Physiologische Effekte

In addition to its antibacterial activity, spirooxazolidinone has been shown to have a range of other biochemical and physiological effects. For example, spirooxazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of spirooxazolidinone is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, spirooxazolidinone also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity.

Zukünftige Richtungen

There are several potential future directions for research on spirooxazolidinone. One area of interest is the development of spirooxazolidinone derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research involves the use of spirooxazolidinone as a scaffold for the development of new drugs targeting other diseases, such as cancer and inflammation. Finally, there is also interest in exploring the potential of spirooxazolidinone as a tool for studying the ribosome and protein synthesis in bacteria.
Conclusion:
In conclusion, spirooxazolidinone is a promising compound with a range of potential applications in drug discovery and development. Its broad-spectrum antibacterial activity, combined with its unique binding mode, make it a promising candidate for the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesemethoden

Spirooxazolidinone can be synthesized through a variety of methods, including the reaction of an isocyanate with a lactam or the reaction of an isocyanate with an amino acid. One of the most common methods for synthesizing spirooxazolidinone is the reaction of an isocyanate with a lactam in the presence of a Lewis acid catalyst. This method has been shown to produce high yields of spirooxazolidinone with good stereochemical control.

Wissenschaftliche Forschungsanwendungen

Spirooxazolidinone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of spirooxazolidinone as a scaffold for the development of new antibiotics. Spirooxazolidinone has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Eigenschaften

CAS-Nummer

178419-46-0

Produktname

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

(5R)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one

InChI

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m1/s1

InChI-Schlüssel

TYAGAVRSOFABFO-SECBINFHSA-N

Isomerische SMILES

C1CN2CCC1[C@]3(C2)CNC(=O)O3

SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

Kanonische SMILES

C1CN2CCC1C3(C2)CNC(=O)O3

Synonyme

Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.